molecular formula C15H15BrN2OS2 B10887946 (5Z)-5-(4-bromobenzylidene)-3-(pyrrolidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-bromobenzylidene)-3-(pyrrolidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10887946
M. Wt: 383.3 g/mol
InChI Key: FLVWBIFESXOOBP-LCYFTJDESA-N
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Description

5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-3-(1-PYRROLIDINYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a pyrrolidinylmethyl group, and a thioxo-thiazolanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-3-(1-PYRROLIDINYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-bromobenzaldehyde with a thiazolidinone derivative under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-3-(1-PYRROLIDINYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-3-(1-PYRROLIDINYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-3-(1-PYRROLIDINYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl derivatives: Compounds with similar bromophenyl groups but different core structures.

    Thiazolidinone derivatives: Compounds with similar thiazolidinone cores but different substituents on the ring.

Uniqueness

5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-3-(1-PYRROLIDINYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combination of a bromophenyl group, a pyrrolidinylmethyl group, and a thioxo-thiazolanone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C15H15BrN2OS2

Molecular Weight

383.3 g/mol

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H15BrN2OS2/c16-12-5-3-11(4-6-12)9-13-14(19)18(15(20)21-13)10-17-7-1-2-8-17/h3-6,9H,1-2,7-8,10H2/b13-9-

InChI Key

FLVWBIFESXOOBP-LCYFTJDESA-N

Isomeric SMILES

C1CCN(C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S

Canonical SMILES

C1CCN(C1)CN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S

Origin of Product

United States

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